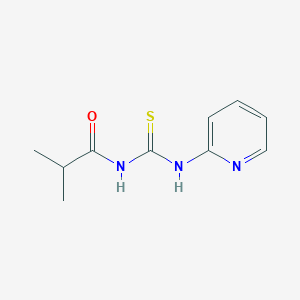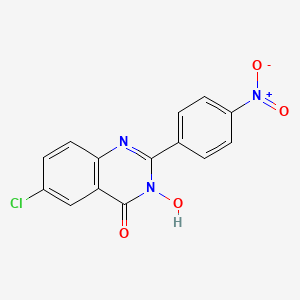
6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is a quinazolinone derivative known for its diverse chemical properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a chloro group, a hydroxy group, and a nitrophenyl group attached to the quinazolinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 4-nitrobenzaldehyde in the presence of a suitable catalyst, followed by cyclization and chlorination steps. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
化学反応の分析
Types of Reactions
6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 6-chloro-3-oxo-2-(4-nitrophenyl)-4(3H)-quinazolinone.
Reduction: Formation of 6-chloro-3-hydroxy-2-(4-aminophenyl)-4(3H)-quinazolinone.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
科学的研究の応用
6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
- 6-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone
- 6-chloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone
- 6-chloro-3-hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone
Uniqueness
6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.
特性
IUPAC Name |
6-chloro-3-hydroxy-2-(4-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O4/c15-9-3-6-12-11(7-9)14(19)17(20)13(16-12)8-1-4-10(5-2-8)18(21)22/h1-7,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWSVJJVNIFUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
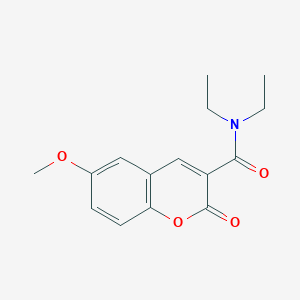
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2710017.png)
![Methyl 3-(2,4-dichloroanilino)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2710019.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2710020.png)
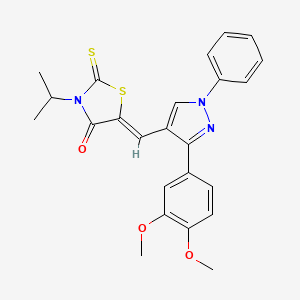
![methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate](/img/structure/B2710024.png)
![N-(4-ethylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2710026.png)
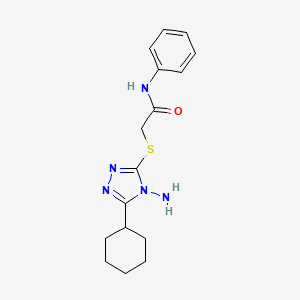
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2710030.png)
![2-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2710032.png)
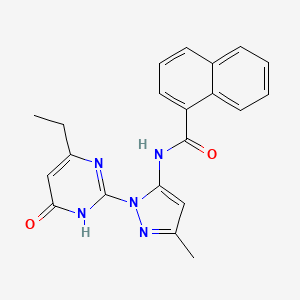
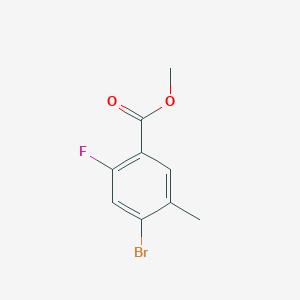
![2-(3-METHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-7-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2710037.png)
